レスベラトロール3-スルフェート-4'-グルクロン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

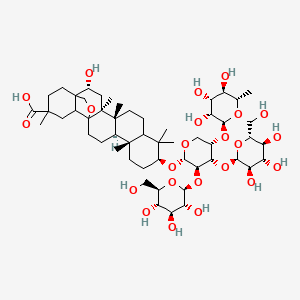

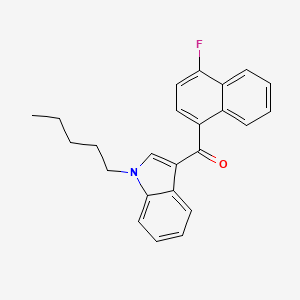

Resveratrol 3-Sulfat-4 inverted exclamation mark -glucuronide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups, a sulfooxyphenyl group, and a carboxylic acid group. Its unique configuration makes it a subject of interest for researchers in chemistry, biology, medicine, and industry.

科学的研究の応用

Chemistry

In chemistry, Resveratrol 3-Sulfat-4 inverted exclamation mark -glucuronide is used as a building block for synthesizing more complex molecules

Biology

In biology, this compound is studied for its potential as a biochemical probe or a therapeutic agent. Its multiple functional groups enable interactions with various biological targets, making it a valuable tool for investigating cellular processes and pathways.

Medicine

In medicine, Resveratrol 3-Sulfat-4 inverted exclamation mark -glucuronide is explored for its potential therapeutic effects. Its ability to interact with specific molecular targets may lead to the development of new drugs for treating various diseases.

Industry

In industry, this compound is used in the development of new materials, such as polymers or coatings, with enhanced properties. Its unique structure allows for the creation of materials with improved stability, durability, and functionality.

作用機序

Target of Action

Resveratrol 3-Sulfate-4’-glucuronide, also known as (3R,6R)-3,4,5-trihydroxy-6-[4-[(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid, is thought to have potentially valuable biological activities . It acts as an agonist of the adenosine A3 receptor, particularly in high concentrations, resulting in apoptosis in human colon cancer cells .

Biochemical Pathways

The compound is involved in several biochemical pathways. It has been associated with the activation of adenosine receptors located on cancer cells, ultimately triggering apoptosis . Furthermore, it has been linked to the stimulation of antioxidant enzymes, leading to a reduction in ROS levels .

Pharmacokinetics

Resveratrol and its major conjugates, including Resveratrol 3-Sulfate-4’-glucuronide, are extensively metabolized in the liver and intestine. Large doses of resveratrol can result in high micromolar levels of its sulfate and glucuronide conjugates in the circulation, due to the high presystemic metabolism of the parent polyphenol . After administration, resveratrol and its three major conjugates accounted for 40 to 55% of the dose in urine, consistent with a high extent of absorption .

Result of Action

The molecular and cellular effects of the compound’s action are diverse. It has been associated with potential antiproliferative properties, in common with resveratrol itself . It also demonstrates anticancer effects by activating adenosine receptors located on cancer cells, ultimately triggering apoptosis .

Action Environment

The action, efficacy, and stability of Resveratrol 3-Sulfate-4’-glucuronide can be influenced by various environmental factors. For instance, the stability of the glucuronides in aqueous solution shows remarkable differences, especially in the ready E/Z isomerisation of the 3-glucuronide

生化学分析

Biochemical Properties

It is known that the glucuronidation of resveratrol, a related compound, is mainly catalyzed by UGT1A1 and UGT1A9, and to a minor extent by UGT1A6, UGT1A7, and UGT1A10 . It is plausible that similar enzymes may be involved in the metabolism of Resveratrol 3-Sulfate-4’-glucuronide.

Cellular Effects

Given its structural similarity to resveratrol, it is hypothesized that Resveratrol 3-Sulfate-4’-glucuronide may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies on the stability of the glucuronides in aqueous solution have found remarkable differences in their properties, especially in the ready E/Z isomerisation of the 3-glucuronide .

Metabolic Pathways

It is known that the glucuronidation of resveratrol, a related compound, is mainly catalyzed by UGT1A1 and UGT1A9 .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Resveratrol 3-Sulfat-4 inverted exclamation mark -glucuronide involves several steps, including the protection and deprotection of functional groups, selective oxidation, and coupling reactions. The process typically starts with the preparation of the oxane ring, followed by the introduction of the phenoxy and sulfooxyphenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis or biocatalytic processes. These methods aim to optimize the reaction conditions, reduce waste, and improve the overall efficiency of the synthesis.

化学反応の分析

Types of Reactions

Resveratrol 3-Sulfat-4 inverted exclamation mark -glucuronide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or alkanes.

Substitution: The phenoxy and sulfooxyphenyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are crucial for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes

類似化合物との比較

Similar Compounds

(3R,6R)-3,4,5-trihydroxy-6-[4-[(E)-2-(3-hydroxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid: Lacks the sulfooxy group, which may affect its solubility and reactivity.

(3R,6R)-3,4,5-trihydroxy-6-[4-[(E)-2-(3-methoxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid: Contains a methoxy group instead of a hydroxy group, altering its electronic properties and potential interactions.

Uniqueness

The presence of the sulfooxy group in Resveratrol 3-Sulfat-4 inverted exclamation mark -glucuronide makes it unique compared to similar compounds. This group enhances the compound’s solubility in water and its ability to participate in specific chemical reactions, making it a valuable tool for various scientific applications.

特性

IUPAC Name |

(3R,6R)-3,4,5-trihydroxy-6-[4-[(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O12S/c21-12-7-11(8-14(9-12)32-33(27,28)29)2-1-10-3-5-13(6-4-10)30-20-17(24)15(22)16(23)18(31-20)19(25)26/h1-9,15-18,20-24H,(H,25,26)(H,27,28,29)/b2-1+/t15?,16-,17?,18?,20+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHTVMOZPBFOELE-LTJXKHNESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)OS(=O)(=O)O)O)O[C@@H]3C(C([C@H](C(O3)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O12S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Acetyl-5'-o-(4,4-dimethoxytrityl)-2'-o-[(tert-butyl)dimethylsilyl]-6'-o-methylguanosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite](/img/structure/B584614.png)

![3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole](/img/structure/B584627.png)

![1,2,3,4-Tetrahydropyrazino[2,3-b]quinoline](/img/structure/B584633.png)